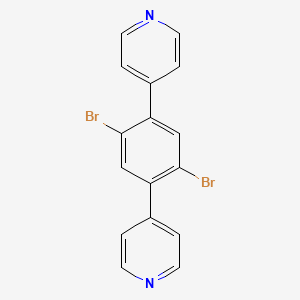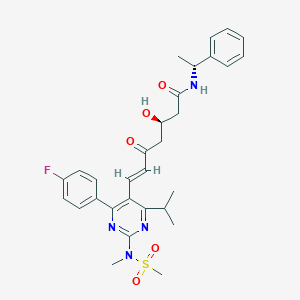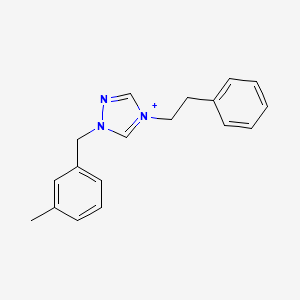![molecular formula C18H20N4O3 B13361041 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B13361041.png)
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is a complex organic compound that features both pyridine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the benzimidazole moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is crucial for the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide
- 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-1-yl)methyl]acetamide
Uniqueness
What sets 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide apart from similar compounds is its specific substitution pattern and the presence of both methoxy and methyl groups
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C18H20N4O3/c1-12-8-15(23)16(25-3)10-22(12)11-18(24)19-9-17-20-13-6-4-5-7-14(13)21(17)2/h4-8,10H,9,11H2,1-3H3,(H,19,24) |
InChI Key |
WGMSYBLLEKJEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2=NC3=CC=CC=C3N2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)
![3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360962.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)
![2-[(5-Bromo-2-fluorophenyl)amino]butanamide](/img/structure/B13360983.png)


![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360997.png)

![2-(1-{2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361002.png)


![1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361022.png)
![(4S)-4-(3,5-diphenylphenyl)-2-[2-[(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13361035.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361047.png)
